molecular formula C14H22N2O4S B2613068 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 1421530-43-9

1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2613068
CAS No.: 1421530-43-9
M. Wt: 314.4
InChI Key: JCKROANHKFFWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxybenzenesulfonyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperazine, followed by the addition of propan-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol has been studied for various scientific research applications:

Comparison with Similar Compounds

1-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-12(17)11-15-6-8-16(9-7-15)21(18,19)14-5-3-4-13(10-14)20-2/h3-5,10,12,17H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKROANHKFFWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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